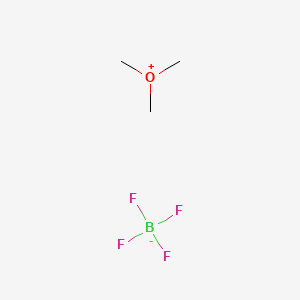

Trimethyloxonium tetrafluoroborate

Description

Historical Development and Discovery of Trialkyloxonium Salts in Synthetic Chemistry

The discovery of trialkyloxonium salts is credited to the German chemist Hans Meerwein and his colleagues. orgsyn.orgwikipedia.org These compounds, often referred to as Meerwein salts, were first reported in the 1930s. nih.gov Meerwein's pioneering work involved the reaction of dialkyl ethers with boron trifluoride and a Lewis acid, leading to the formation of these stable yet highly reactive oxonium salts. wikipedia.org His investigations laid the groundwork for understanding their chemistry and established their utility as powerful alkylating agents in synthetic chemistry. orgsyn.org The development of these reagents provided chemists with a new and potent method for introducing alkyl groups into a wide variety of molecules under milder conditions than previously possible. orgsyn.orgchempedia.info

Significance of Trimethyloxonium (B1219515) Tetrafluoroborate (B81430) as a Powerful Methylating Reagent in Academic Contexts

Trimethyloxonium tetrafluoroborate is widely recognized in academic research as one of the most powerful commercially available reagents for electrophilic methylation. wikipedia.org Its strength surpasses that of other common methylating agents like methyl sulfonate esters. wikipedia.org This high reactivity allows for the methylation of a vast array of weakly nucleophilic functional groups that are often unreactive towards other reagents. orgsyn.org

The reagent's utility is demonstrated in its ability to methylate a diverse range of substrates, including:

Alcohols and phenols to form ethers. ontosight.aitcichemicals.com

Carboxylic acids to produce methyl esters, a reaction particularly useful when acid-catalyzed methods are not feasible. wikipedia.org

Amides, lactams, sulfides, nitro compounds, and ketones. orgsyn.org

Heterocyclic compounds and metal carbonyls. orgsyn.org

The reactions are typically carried out in solvents such as dichloromethane (B109758), dichloroethane, nitromethane (B149229), or liquid sulfur dioxide. orgsyn.orgchempedia.info The mild reaction conditions, often at room temperature, are a significant advantage, preserving sensitive functional groups within complex molecules. orgsyn.org Furthermore, the byproducts of its reactions are generally less hazardous than those of other potent methylating agents. wikipedia.org

Scope and Impact of this compound Across Chemical Disciplines

The influence of this compound extends beyond traditional organic synthesis into various other chemical disciplines. Its ability to introduce methyl groups is crucial for modifying the chemical and biological properties of molecules. ontosight.ai

In biochemistry , methylation is a key process in modifying the function of DNA and proteins. ontosight.ai The use of this compound allows researchers to mimic and study these fundamental biological processes.

In organometallic chemistry , it is used to alkylate metal carbonyls, leading to the formation of new organometallic complexes. orgsyn.org

In polymer chemistry , it can act as a catalyst for the polymerization of cyclic sulfides and ethers, demonstrating its role in the creation of new materials. sigmaaldrich.comsigmaaldrich.com

Recent research has also highlighted its application in environmental analysis, for example, in the derivatization of chlorophenols for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This broad spectrum of applications underscores the enduring importance of this compound as a fundamental tool in the chemical sciences. orgsyn.org

Propriétés

IUPAC Name |

trimethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZBKHWOFJNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[O+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883377 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-37-1 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Trimethyloxonium Tetrafluoroborate

Classic Synthetic Pathways to Trialkyloxonium Tetrafluoroborates

The foundational methods for synthesizing trialkyloxonium tetrafluoroborates were pioneered by Meerwein and his contemporaries. orgsyn.org These classic routes have been instrumental in making these potent alkylating agents accessible for broader synthetic use.

A prevalent and convenient one-step method for preparing trimethyloxonium (B1219515) tetrafluoroborate (B81430) involves the reaction of boron trifluoride etherate, dimethyl ether, and epichlorohydrin (B41342). wikipedia.orgorgsyn.orgorgsyn.org This procedure is often favored due to its use of inexpensive, commercially available, and relatively non-hazardous starting materials. orgsyn.org

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758). orgsyn.orgchemicalbook.com Boron trifluoride diethyl etherate is dissolved in dichloromethane and cooled significantly, often using a dry ice-acetone bath. chemicalbook.com Dry dimethyl ether is then introduced into the solution. orgsyn.orgchemicalbook.com Following this, epichlorohydrin is added dropwise with vigorous stirring. orgsyn.orgchemicalbook.com The reaction mixture becomes thick as the product precipitates. chemicalbook.com After stirring overnight, the crystalline trimethyloxonium tetrafluoroborate is isolated by filtration, washed with anhydrous solvents like dichloromethane and diethyl ether, and dried under a stream of nitrogen. orgsyn.org

A similar process is used for the synthesis of triethyloxonium (B8711484) tetrafluoroborate, substituting diethyl ether for dimethyl ether. wikipedia.orgorgsyn.org

Table 1: Typical Reagents and Conditions for Synthesis via Epichlorohydrin Route

| Reagent | Role | Typical Solvent | Temperature |

|---|---|---|---|

| Boron trifluoride diethyl etherate | Lewis acid / Fluoride source | Dichloromethane | Cooled (e.g., dry ice-acetone bath) |

| Dimethyl ether | Reactant / Methyl source | Dichloromethane | Cooled |

This table summarizes the general conditions for the synthesis of this compound using the epichlorohydrin method.

This compound can also be synthesized through a transalkylation reaction where a more readily available trialkyloxonium salt, such as triethyloxonium tetrafluoroborate, is used to alkylate dimethyl ether. orgsyn.orgorgsyn.org This method is particularly useful for producing large quantities of the salt. orgsyn.org

In this procedure, freshly prepared triethyloxonium tetrafluoroborate is dissolved in an anhydrous solvent like methylene (B1212753) chloride. orgsyn.org The solution is cooled, and an excess of dry dimethyl ether is passed into it. orgsyn.org this compound, being less soluble, begins to precipitate from the solution. orgsyn.orgwikipedia.org The mixture is typically allowed to stand overnight to ensure complete precipitation. orgsyn.org The resulting solid is then collected, washed with anhydrous methylene chloride, and dried under vacuum. orgsyn.org This method can achieve high yields, often in the range of 86-94%. orgsyn.org An advantage of this approach is that while triethyloxonium tetrafluoroborate can be sluggish in reactions due to solubility issues, it can be converted in situ to the desired methylating agent. wikipedia.org

Historically, another route to this compound involved the reaction of dimethyloxonium tetrafluoroborate with diazomethane (B1218177) or diazoacetic ester. orgsyn.org Diazomethane, a potent methylating agent itself, can react with suitable precursors to form the trimethyloxonium salt. orgsyn.orgmasterorganicchemistry.comyoutube.com While effective, the hazardous and explosive nature of diazomethane has made this method less common, especially with the development of safer and more convenient procedures like the epichlorohydrin method. orgsyn.orgnih.gov The use of diazomethane is now often reserved for specific applications where its unique reactivity is required, such as the Arndt-Eistert homologation of carboxylic acids. masterorganicchemistry.com

Methodological Refinements and Optimization in Laboratory Synthesis

Over time, the classic synthetic procedures have been refined to improve yield, purity, and safety. A key aspect of optimization involves ensuring rigorously anhydrous (dry) conditions throughout the synthesis, as this compound is highly sensitive to moisture. wikipedia.orgorgsyn.org This includes oven-drying all glassware, cooling it under a stream of dry nitrogen, and using anhydrous solvents. orgsyn.orgorgsyn.org

For the epichlorohydrin method, it has been noted that using boron trifluoride dimethyl etherate instead of the diethyl etherate and omitting the final diethyl ether wash can lead to higher purity samples. orgsyn.org The reaction time can also be optimized; while stirring overnight is common, the reaction may be complete in as little as 2-3 hours without a significant reduction in yield or purity. orgsyn.org

In the transalkylation from triethyloxonium tetrafluoroborate, ensuring the starting material is freshly prepared is crucial for maximizing yield. orgsyn.org The process of isolating the product has also been refined, involving filtration under a nitrogen atmosphere to prevent exposure to atmospheric moisture, followed by washing with anhydrous solvents and drying in a vacuum desiccator or in a dry box. orgsyn.orgorgsyn.org

Research on Strategies for Maintaining Purity and Stability for Reaction Efficacy

The purity and stability of this compound are paramount for its effectiveness as a methylating agent. The salt is a white, crystalline solid that is highly hygroscopic and rapidly decomposes upon contact with atmospheric moisture. wikipedia.orgorgsyn.org This hydrolysis reaction produces dimethyl ether, methanol (B129727), and tetrafluoroboric acid. wikipedia.org

Table 2: Stability and Storage Recommendations

| Compound | Storage Conditions | Handling | Stability Notes |

|---|---|---|---|

| This compound | Freezer (-20 °C), under inert gas (argon or nitrogen) wikipedia.orgchemicalbook.com | Can be handled briefly in the open air, but best handled in a dry box orgsyn.orgorgsyn.org | More stable than the triethyl analogue; can be stored solvent-free orgsyn.org |

This table provides a comparison of the storage and handling requirements for trimethyloxonium and triethyloxonium tetrafluoroborates.

Research and established laboratory practices emphasize the importance of stringent storage conditions. This compound is best stored solvent-free in a tightly sealed container in a freezer at approximately -20°C under an inert atmosphere like argon or nitrogen. wikipedia.orgchemicalbook.com While it is noted to be less hygroscopic and more stable than its triethyl counterpart, allowing for brief handling in the open air, prolonged exposure should be avoided. orgsyn.orgorgsyn.org For triethyloxonium tetrafluoroborate, storage under anhydrous diethyl ether in a refrigerator (2-8°C) is recommended, and it should be used within a few days of preparation unless stored at much lower temperatures (-80°C). orgsyn.orgsigmaaldrich.comchemicalbook.commerckmillipore.com

The melting point of this compound can vary depending on the preparation method and how the measurement is taken, with reported values ranging from 124.5°C to 175°C, and decomposition observed at higher temperatures. orgsyn.orgorgsyn.org Purity is often assessed using ¹H NMR spectroscopy, which should show a single methyl resonance. orgsyn.org Maintaining these conditions of purity and stability ensures the reagent's high reactivity and efficacy in methylation reactions. orgsyn.org

Fundamental Chemical Reactivity and Mechanistic Investigations of Trimethyloxonium Tetrafluoroborate

Electrophilic Character and Methyl Cation Transfer Capabilities

The core of trimethyloxonium (B1219515) tetrafluoroborate's reactivity lies in its powerful electrophilic nature. ontosight.ai It is regarded as one of the strongest commercially available reagents for electrophilic methylation, functioning as a synthetic equivalent of the methyl cation (CH₃⁺). wikipedia.orgwikipedia.org This potent capability is attributed to the positively charged trimethyloxonium ion, which readily transfers a methyl group to various nucleophiles. cymitquimica.com Its strength surpasses that of other common methylating agents like methyl sulfonate esters, including the highly reactive methyl triflate and methyl fluorosulfonate ("magic methyl"). wikipedia.org The only reagents considered to be stronger sources of electrophilic methyl groups are more exotic and less common species such as dimethylhalonium reagents, methyl carboranate reagents, and the transiently-generated methyldiazonium cation. wikipedia.org

The reagent's structure, consisting of a trimethyloxonium cation and a non-coordinating tetrafluoroborate (B81430) anion, facilitates its high reactivity. cymitquimica.com The inertness of the tetrafluoroborate anion means it does not interfere with the methylation process, allowing the trimethyloxonium cation to act as a pure methyl group donor. cymitquimica.com

Nucleophilic Attack and Reaction Kinetics in Solution

The electrophilic trimethyloxonium cation is highly susceptible to attack by nucleophiles. ontosight.ai This reactivity is the foundation of its utility in methylation reactions. ontosight.ai The compound is typically used in polar organic solvents like dichloromethane (B109758), acetonitrile, nitromethane (B149229), or liquid sulfur dioxide, where it can dissolve and react with a variety of substrates. ontosight.aiorgsyn.org

The kinetics of its reactions are significantly influenced by the nature of the nucleophile and the reaction conditions. One of the fundamental reactions illustrating its reactivity is hydrolysis, which occurs readily upon exposure to water. wikipedia.org

Table 1: Hydrolysis Times of Trialkyloxonium Tetrafluoroborate Salts

| Oxonium Salt | Time for Complete Hydrolysis (minutes) |

|---|---|

| Trimethyloxonium tetrafluoroborate | 8 |

| Triethyloxonium (B8711484) tetrafluoroborate | 80 |

This table is based on data from a study on the hydrolysis of oxonium salts. core.ac.uk

The data indicates that this compound hydrolyzes significantly faster than its ethyl and propyl analogs, highlighting its greater reactivity. core.ac.uk This rapid reaction with water necessitates careful handling in anhydrous conditions to maintain its efficacy. wikipedia.org

Detailed Reaction Mechanisms of O-Methylation Processes

O-methylation is a primary application of this compound, used to convert alcohols, phenols, and carboxylic acids into their corresponding methyl ethers and esters. ontosight.ai The mechanism involves a direct transfer of a methyl group from the oxonium ion to the oxygen atom of the nucleophile.

For instance, the esterification of a carboxylic acid proceeds as follows: RCO₂H + [(CH₃)₃O]⁺[BF₄]⁻ → RCO₂CH₃ + (CH₃)₂O + H⁺[BF₄]⁻ wikipedia.org

In this process, the carboxylic acid attacks the trimethyloxonium cation, leading to the methylated product, dimethyl ether, and tetrafluoroboric acid. wikipedia.org

The rate-determining step in methylation reactions with this compound typically involves the nucleophilic attack on the methyl group of the oxonium cation. In the reaction between this compound and methanol (B129727) to produce dimethyl ether, the key step is the attack of the oxygen atom of methanol on one of the methyl groups of the trimethyloxonium cation. chegg.com This nucleophilic attack leads to the displacement of dimethyl ether as a leaving group, completing the methyl transfer. chegg.com

Alkylation reactions using trialkyloxonium salts are known to be effective while maintaining the stereochemistry of the substrate. core.ac.uk This characteristic is particularly valuable in the synthesis of complex, stereospecific molecules. Research has demonstrated the synthesis of optically active sulfonium (B1226848) and selenonium salts using this compound. chempedia.info In these cases, the absolute configurations of the products were assigned based on the presumed reaction mechanism, indicating a high degree of stereochemical control during the methylation process. chempedia.info

Reactivity with Diverse Classes of Organic Functional Groups

This compound is a versatile methylating agent, capable of reacting with a broad spectrum of weakly nucleophilic and sensitive functional groups. orgsyn.org Its powerful alkylating ability makes it suitable for reactions where other methylating agents might fail. orgsyn.org

Functional groups that can be methylated by this compound include:

Amides and Lactams orgsyn.org

Sulfides orgsyn.org

Nitro compounds orgsyn.org

Enols and enolates orgsyn.org

Ethers orgsyn.org

Phenols orgsyn.org

Sulfoxides orgsyn.org

Amine oxides orgsyn.org

Carboxylic acids orgsyn.orgumich.edu

Lactones orgsyn.org

Ketones orgsyn.org

Metal carbonyls orgsyn.org

Thiophenes orgsyn.org

Phosphonitriles orgsyn.org

This compound is particularly effective for the O-alkylation of amides and lactams. orgsyn.org This reaction transforms the relatively unreactive amide group into a highly reactive imino ether intermediate, which is a versatile synthetic tool. orgsyn.org

The O-alkylation of an amide creates an imidate salt: [R₁C(O)NR₂R₃] + [(CH₃)₃O]⁺[BF₄]⁻ → [R₁C(OCH₃)=NR₂R₃]⁺[BF₄]⁻

This resulting salt can undergo various transformations. For example, it can be hydrolyzed under mild conditions to yield amines and esters, reduced by sodium borohydride (B1222165) to form amines, or converted to amide acetals with alkoxides. orgsyn.org This reactivity has been exploited in complex syntheses, such as that of corrins. orgsyn.org The methylation of α-lactams has also been reported, further demonstrating the reagent's utility with strained ring systems. acs.org In practice, for the O-methylation of amides and similar intermediates, the reaction is often cooled to 0°C, and any unreacted reagent is quenched before proceeding to the next synthetic step. reddit.com

Carboxylic Acids, Phenols, and Alcohols (Hydroxyl Groups)

This compound is a highly effective reagent for the methylation of hydroxyl and carboxyl groups. sigmaaldrich.comchemicalbook.com It is particularly useful for the methyl esterification of carboxylic acids, especially in cases where traditional acid-catalyzed methods are not suitable. wikipedia.org The reaction proceeds by converting the carboxylic acid (RCO₂H) to its corresponding methyl ester (RCO₂CH₃). wikipedia.org This method has been successfully applied to the esterification of polyfunctional carboxylic acids. sigmaaldrich.comlookchem.com

In a similar vein, the reagent readily methylates phenols. orgsyn.org The process involves the O-alkylation of the phenoxide ion to form a methyl ether. wikipedia.org Studies have shown the successful methylation of a range of environmentally relevant chlorinated phenols. chemicalbook.com

The methylation of alcohols to form ethers is also a key application. wikipedia.org While alcohols are good alkylating agents themselves in the presence of acid catalysts, this compound provides a potent alternative for methylation under specific conditions. wikipedia.org A notable application is in the multistep synthesis of complex natural products like spirastrellolide, where it was used for the methylation of hydroxyl groups. chemicalbook.com

A significant advantage of using this compound is the selectivity it offers. For instance, in the methylation of hemins, it has been shown to be rapid and selective for carboxyl groups under neutral and basic conditions, without affecting other sensitive functional groups. umich.edu This selectivity is crucial in the synthesis and derivatization of complex molecules. umich.edu

Sulfides, Ethers, and Other Oxygen/Sulfur-Based Nucleophiles

This compound serves as a catalyst for the polymerization of cyclic sulfides and ethers. sigmaaldrich.comchemicalbook.comlookchem.comsigmaaldrich.com Its strong electrophilic nature facilitates the ring-opening polymerization of these heterocyclic compounds.

The reactivity of this compound extends to the alkylation of sulfides to form sulfonium salts. orgsyn.org This reaction proceeds via an S-alkylation mechanism where the sulfur atom acts as the nucleophile. wikipedia.org Similarly, ethers can be alkylated, although this is a less common application compared to the methylation of other functional groups. orgsyn.org The initial step in some of these reactions involves the formation of a mixed oxonium ion, which then participates in the methylation process. orgsyn.org

Nitro Compounds, Enols, and Enolates

The powerful alkylating ability of this compound is demonstrated in its reactions with less nucleophilic functional groups like nitro compounds, enols, and enolates. orgsyn.org Research has documented the successful alkylation of these substrates. orgsyn.org

Enolates, which are key intermediates in many carbon-carbon bond-forming reactions, can be O-alkylated by this compound. The outcome of the reaction, whether C-alkylation or O-alkylation, is influenced by various factors. Enol silanes, which are derivatives of enols, can also undergo reactions in the presence of related reagents. bohrium.com

Organometallic Substrates and Metal Carbonyls

This compound has found utility in the field of organometallic chemistry, particularly in reactions involving metal carbonyls. orgsyn.org It has been used to alkylate metal carbonyl complexes. orgsyn.org For example, complexes of tricarbonyliron with cyclo-octatetraene derivatives react with triphenylmethyl tetrafluoroborate, a related reagent, to yield tetrafluoroborate salts. rsc.org In the broader context of alkylating agents, low-valent metals can react with them in a process called oxidative addition to form metal alkyls. wikipedia.org

Phosphonitriles and Related Phosphorus-Containing Compounds

The reactivity of this compound with phosphorus-containing compounds, specifically phosphonitriles (now more systematically named phosphazenes), has been a subject of investigation. orgsyn.org Studies have detailed the reactions of this compound with alkylamino- and phenyl-substituted cyclotriphosphonitriles. acs.org This highlights the reagent's ability to interact with and modify these inorganic ring systems. acs.org The derivatization of organophosphorus-based compounds is an area of significant interest. researchgate.net

Thermal Decomposition Pathways and Associated Mechanistic Studies

The thermal stability and decomposition of this compound are important considerations for its storage and handling. The salt is known to decompose upon heating. orgsyn.org Studies on the thermal decomposition of trimethyloxonium salts, including the tetrafluoroborate and hexachloroantimonate, have been conducted to understand the reaction pathways. rsc.org

For comparison, the thermal decomposition of related compounds like tetramethylsilane (B1202638) has been studied in detail, revealing complex pathways involving radical formation and rearrangements. rsc.org Similarly, studies on the thermal decomposition of tetrabutylammonium (B224687) tetrafluoroborate provide insights into the breakdown of related quaternary ammonium (B1175870) salts. researchgate.net

Formation of Oxonium Ylides and Subsequent Reactivity Pathways

Research into the thermal decomposition of trimethyloxonium salts has explored the potential for the formation of oxonium ylides as intermediates. rsc.org One study noted that C-C bond formation, a potential outcome of ylide reactivity, was only observed at high temperatures in a chlorine-containing system under radical-type conditions. rsc.org This suggests that the formation and subsequent reactions of oxonium ylides from this compound under typical thermal conditions may be limited.

Influence of Counterions and Reaction Conditions on Decomposition Products

The stability and decomposition of this compound are significantly influenced by the nature of its counterion and the specific reaction conditions employed, such as temperature and the presence of moisture. The decomposition pathways primarily include thermal breakdown and hydrolysis, leading to different sets of products.

The thermal decomposition of trimethyloxonium salts has been investigated across a temperature range of 50–350°C. rsc.org The choice of the counterion plays a critical role in the nature of the products formed, especially at elevated temperatures. For instance, when comparing this compound ([Me₃O]⁺[BF₄]⁻) with trimethyloxonium hexachloroantimonate ([Me₃O]⁺[SbCl₆]⁻), distinct differences are observed. While both salts decompose upon heating, the formation of carbon-carbon bonds was noted only at high temperatures with the hexachloroantimonate salt, a reaction attributed to radical-type mechanisms under these conditions. rsc.org

In contrast to thermal decomposition, hydrolysis represents a more common decomposition pathway, particularly as this compound reacts rapidly with atmospheric moisture. wikipedia.org In the presence of water, the salt undergoes rapid degradation to yield dimethyl ether (Me₂O), methanol (MeOH), and tetrafluoroboric acid (HBF₄). wikipedia.org This reactivity necessitates storage in a dry, inert atmosphere, typically argon, at low temperatures (e.g., -20 °C). wikipedia.org

The solvent medium also dictates the stability and decomposition. While the salt is often used as a slurry in non-reactive solvents like dichloromethane or dichloroethane, its decomposition is accelerated in protic or nucleophilic solvents. orgsyn.org The products of decomposition are generally considered less hazardous than those of other potent methylating agents like methyl triflate, as they are not volatile. wikipedia.org

The following table summarizes the decomposition products of trimethyloxonium salts under different conditions and with different counterions.

| Cation | Counterion | Condition | Decomposition Products | Citation |

| Trimethyloxonium | [BF₄]⁻ | Hydrolysis (e.g., atmospheric moisture) | Dimethyl ether, Methanol, Tetrafluoroboric acid | wikipedia.org |

| Trimethyloxonium | [BF₄]⁻ | Thermal (50-350°C) | Dimethyl ether, Boron trifluoride | rsc.org |

| Trimethyloxonium | [SbCl₆]⁻ | High-Temperature Thermal | Products of C-C bond formation | rsc.org |

| Triethyloxonium | [BF₄]⁻ | Hydrolysis | Diethyl ether, Ethanol, Tetrafluoroboric acid | wikipedia.org |

Alkyl-Exchange Phenomena and Strategies for In Situ Reactivity Modulation

Trialkyloxonium salts, including this compound, can undergo alkyl-exchange reactions, a phenomenon that can be strategically exploited to modulate their reactivity in situ. wikipedia.org This is particularly advantageous for this compound, which, despite being a powerful methylating agent, suffers from low solubility in many common polar organic solvents, potentially leading to sluggish reactions. wikipedia.orgchempedia.info

A key strategy to overcome this limitation involves the in situ conversion of the less soluble trimethyloxonium salt into a higher, more soluble alkyloxonium salt. wikipedia.org By introducing a different ether into the reaction mixture, an equilibrium can be established where the methyl group on the oxonium ion is exchanged for a larger alkyl group from the solvent ether. This generates a new trialkyloxonium salt that may have significantly better solubility in the reaction medium, thereby accelerating the desired alkylation process. wikipedia.org For example, the reaction of dimethyl ether with triethyloxonium tetrafluoroborate can yield this compound, demonstrating the feasibility of such exchange processes. orgsyn.org

The propensity for this alkyl exchange is dependent on the specific conditions. For instance, it has been reported through ¹H NMR analysis that washing solid this compound with anhydrous diethyl ether during its preparation does not lead to any detectable exchange of methyl groups for ethyl groups. orgsyn.org This suggests that under certain heterogeneous conditions or with brief contact times, the exchange is minimal. However, in solution and under reaction conditions designed to promote it, the exchange can be an effective tool for enhancing reaction rates.

This in situ modulation allows chemists to leverage the high methylating power of the trimethyloxonium cation while circumventing its practical limitations due to poor solubility, expanding its utility in organic synthesis.

Advanced Applications of Trimethyloxonium Tetrafluoroborate in Complex Organic Synthesis

Strategic Methylation in Natural Product Synthesis and Medicinal Chemistry

The precise introduction of methyl groups is a critical step in the total synthesis of many complex natural products and in the development of pharmaceutical agents. Trimethyloxonium (B1219515) tetrafluoroborate (B81430) provides a reliable method for achieving this transformation, often with high selectivity and under conditions that preserve the integrity of multifaceted molecules.

In the intricate, multi-step synthesis of complex marine natural products, the methylation of specific hydroxyl groups is a common challenge. Trimethyloxonium tetrafluoroborate has been employed as a key reagent for this purpose in the synthesis directed towards spirastrellolide. sigmaaldrich.comsigmaaldrich.com Its utility lies in its ability to effect methylation on sterically hindered or electronically deactivated hydroxyl groups that are resistant to other methylating agents. This strategic application allows for the late-stage functionalization of advanced intermediates, a crucial step in completing the synthesis of the target molecule. The reaction proceeds under conditions that are mild enough to avoid the degradation of the sensitive functionalities present in the complex structure of spirastrellolide precursors. sigmaaldrich.com

This compound is highly effective for the selective methylation of carboxylic acids to their corresponding methyl esters, a transformation that is often a prerequisite for the purification and structural analysis of natural products like hemins. umich.edu This method is particularly advantageous because it can be performed under neutral or basic conditions, which prevents the cleavage or rearrangement of acid-labile groups that may be present in the molecule. umich.edu

The procedure is rapid and selective for carboxyl groups, leaving other potentially reactive functional groups such as hydroxyls, formyls, and vinyl groups unaltered. umich.edu For instance, in the esterification of protohemin IX, hematohemin, and heme a, the reaction proceeds in high yield without modifying other sensitive side chains. umich.edu The carboxylate anion is significantly more reactive towards the oxonium salt than other nucleophiles present, ensuring high selectivity. umich.edu This method provides a critical advantage over traditional acid-catalyzed esterification, which can lead to unwanted side reactions and degradation of the tetrapyrrole structure. umich.edu

| Substrate Example | Functional Group Targeted | Reaction Conditions | Advantage of this compound | Reference |

|---|---|---|---|---|

| Spirastrellolide Precursor | Hydroxyl Group | Complex, multi-step synthesis | Effective for sterically hindered or deactivated hydroxyls under mild conditions. | sigmaaldrich.comsigmaaldrich.com |

| Hemin (e.g., Protohemin IX) | Carboxyl Group | Neutral or basic | High selectivity for carboxylates; avoids degradation of acid-labile groups. | umich.edu |

Derivatization for Enhanced Functionality and Subsequent Chemical Transformations

A significant application of this compound is its ability to activate otherwise stable functional groups, thereby facilitating subsequent chemical transformations. This strategy is central to converting robust groups into versatile intermediates for downstream reactions.

The amide functional group is generally unreactive. orgsyn.org However, treatment with this compound transforms the amide into a highly reactive O-alkylated imidate salt intermediate. orgsyn.orgresearchgate.net This intermediate is not typically isolated but is directly used for further reactions. Deprotonation of the imidate salt (where the amide nitrogen has at least one hydrogen) yields an imino ester. orgsyn.org Alternatively, reaction with an alkoxide leads to the formation of an amide acetal. orgsyn.org This transformation of a stable amide into a reactive imidate intermediate is a powerful tool in organic synthesis. orgsyn.orgresearchgate.net

The amide acetals and imino esters formed from the derivatization of amides are valuable synthetic intermediates. orgsyn.org The conversion of the amide into these functionalities unlocks a range of subsequent reactions. For example, the imidate intermediates can be hydrolyzed under mild conditions to produce esters and amines, providing a method for amide cleavage that is complementary to traditional, often harsh, hydrolytic methods. orgsyn.orgresearchgate.net Furthermore, these intermediates can be reduced with reagents like sodium borohydride (B1222165) to yield amines. orgsyn.org This two-step sequence provides a pathway for the reduction of amides to amines under specific conditions.

| Starting Material | Intermediate | Final Product | Subsequent Transformation | Reference |

|---|---|---|---|---|

| Tertiary Amide | Imidate Salt | Amide Acetal | Reaction with alkoxides. | orgsyn.org |

| Secondary Amide | Imidate Salt | Imino Ester | Deprotonation. | orgsyn.org |

| Tertiary Amide | Imidate Salt | Ester + Amine | Mild hydrolysis. | orgsyn.orgresearchgate.net |

| Tertiary Amide | Imidate Salt | Amine | Reduction (e.g., with sodium borohydride). | orgsyn.org |

Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The enhanced reactivity provided by this compound is elegantly exploited in the synthesis of complex molecular architectures, particularly heterocyclic systems. The activation of amide groups, as described previously, has been a cornerstone in the synthesis of corrins, which are complex macrocyclic structures at the core of vitamin B12. orgsyn.org This approach allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds necessary to construct the intricate ring system. By transforming a stable lactam (a cyclic amide) into a more reactive intermediate, subsequent cyclization and annulation reactions can proceed that would otherwise be impossible, enabling the construction of sophisticated molecular scaffolds. orgsyn.org

Synthesis of Diquaternary Salts of Heterocyclic Diazines

This compound is an effective quaternizing agent for a wide range of heterocyclic amines. orgsyn.org Its potent electrophilic nature facilitates the alkylation of nitrogen atoms within heterocyclic systems. This capability has been instrumental in the preparation of the first diquaternary salts of several heterocyclic diazines. orgsyn.org Diazines, which are six-membered aromatic rings containing two nitrogen atoms, can be sequentially alkylated to yield these diquaternary salts.

The reaction involves the direct methylation of both nitrogen atoms in the diazine ring. Due to the reagent's high reactivity, difficult alkylations can be achieved. orgsyn.org The process is typically carried out using this compound as a suspension in solvents like dichloromethane (B109758) or dichloroethane, or as a solution in nitromethane (B149229) or liquid sulfur dioxide. orgsyn.org In cases where standard conditions fail, direct fusion with the salt has proven successful. orgsyn.org

Table 1: Synthesis of Diquaternary Diazine Salts

| Heterocyclic Diazine (Example) | Reagent | Product | Typical Solvents |

|---|---|---|---|

| Pyrazine | This compound | 1,4-Dimethylpyrazinediium bis(tetrafluoroborate) | Dichloromethane, Nitromethane |

| Quinoxaline | This compound | 1,4-Dimethylquinoxalinediium bis(tetrafluoroborate) | Dichloromethane, Dichloroethane |

This table provides illustrative examples of the synthesis of diquaternary salts from common diazine parent structures.

Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes widely used as ligands in organometallic chemistry and as organocatalysts. They are typically generated by the deprotonation of a corresponding cationic precursor, often an imidazolium (B1220033) or imidazolinium salt. While various synthetic routes to these precursors exist, they commonly involve the cyclization and quaternization of amine derivatives. beilstein-journals.orgresearchgate.net

This compound, as a powerful alkylating agent, serves a crucial role in the synthesis of these NHC precursors. thieme-connect.de Its function is to introduce the final alkyl group (in this case, methyl) onto a nitrogen atom of the heterocyclic ring, thereby forming the cationic salt required for subsequent deprotonation to the carbene. Trialkyloxonium salts are considered hard electrophiles and preferentially react at the site of highest electron density, such as the nitrogen atoms in these heterocycles. thieme-connect.dethieme.com The high electrophilicity of this compound makes it more reactive than other common methylating agents like methyl iodide or dimethyl sulfate, enabling the efficient formation of the imidazolium or other heterocyclic salts that are the direct precursors to NHCs. thieme-connect.dethieme.com

Contributions to Peptide Synthesis and Other Biomolecular Modification Strategies

This compound has also been utilized to prepare reagents for peptide synthesis. orgsyn.org Its utility in biomolecular modification stems from its ability to act as a potent methylating agent for functional groups commonly found in biological molecules, such as carboxylic acids. orgsyn.org

One key application is the methyl esterification of carboxylic acids, a common step in peptide synthesis for protecting the C-terminus or modifying amino acid side chains. wikipedia.org this compound facilitates this transformation under mild, non-acidic conditions, which is advantageous when dealing with sensitive peptide structures. The reaction proceeds as follows:

RCO₂H + (CH₃)₃OBF₄ → RCO₂CH₃ + (CH₃)₂O + H⁺[BF₄]⁻ wikipedia.org

This method avoids the harsh acidic conditions of traditional Fischer esterification, preserving the integrity of the peptide backbone and sensitive side chains. The reagent's ability to methylate a wide array of functional groups makes it a valuable tool for the specific modification of complex biomolecules. orgsyn.org

Table 2: Applications in Biomolecule Modification

| Application | Substrate Functional Group | Role of this compound | Resulting Modification |

|---|---|---|---|

| Peptide Synthesis | Carboxylic Acid (C-terminus, side chains) | Methylating Agent | Formation of Methyl Ester |

Role in Materials Science and Polymer Chemistry Research

Synthesis of Ion-Conducting Materials for Advanced Energy Storage Systems

The development of high-performance solid polymer electrolytes (SPEs) is a cornerstone of next-generation solid-state batteries. These materials require a polymer matrix capable of efficiently conducting ions. A primary strategy for creating such matrices is the cationic ring-opening polymerization (CROP) of cyclic ethers, which produces polyether backbones. The ether oxygen atoms in these polymers coordinate with cations, such as Li⁺, facilitating their movement through the material.

The initiation of CROP requires potent electrophilic species. Trimethyloxonium (B1219515) tetrafluoroborate (B81430), as a strong electrophile, is a well-established initiator for the ring-opening polymerization of various cyclic ethers. wikipedia.orgorgsyn.org The reaction mechanism involves the transfer of a methyl group from the oxonium ion to an oxygen atom of the cyclic ether, forming a tertiary oxonium ion. This new, strained ring becomes the active center for propagation, attacking another monomer unit and extending the polymer chain.

While the fundamental chemistry positions trimethyloxonium tetrafluoroborate as a suitable candidate for initiating the synthesis of polyether-based SPEs, specific studies detailing its application for creating ion-conducting materials for advanced energy storage systems are not extensively documented in the reviewed scientific literature. Research in this area often employs other initiators, such as various lithium salts that also serve as the ion source. nih.govresearchgate.netmdpi.com

Catalytic Polymerization of Cyclic Sulfides and Ethers

This compound and its analogue, triethyloxonium (B8711484) tetrafluoroborate, are highly effective initiators for the cationic polymerization of heterocyclic monomers like cyclic sulfides and ethers. mdpi.com This reactivity is fundamental to producing a variety of polythioethers and polyethers.

In the case of cyclic sulfides such as thietanes and propylene (B89431) sulfide (B99878), the polymerization is initiated by the alkylation of the sulfur atom in the monomer ring by the oxonium salt. This forms a tertiary sulfonium (B1226848) ion, which is the active species at the end of the growing polymer chain. tandfonline.comresearchgate.net The polymerization of several thietanes initiated by triethyloxonium tetrafluoroborate has been shown to proceed until a certain conversion is reached, at which point termination occurs. tandfonline.com This termination is a reaction between the active cyclic sulfonium ion at the chain end and a sulfur atom within the polymer backbone. tandfonline.comresearchgate.net

For the polymerization of 3,3-dimethylthietane (B15485380), the ratio of the rate of propagation (kp) to the rate of termination (kt) and the corresponding activation parameters have been determined.

| Parameter | Value at 0°C |

| kp/kt | 1.8 l/mol |

| Ea(p) - Ea(t) | -2.5 kcal/mol |

| As(p) / As(t) | 0.013 |

| This table displays kinetic parameters for the polymerization of 3,3-dimethylthietane initiated by triethyloxonium tetrafluoroborate in CH2Cl2. Data sourced from research on cationic polymerization of cyclic sulfides. researchgate.net |

The polymerization of propylene sulfide exhibits a more complex mechanism, involving the formation of a 12-membered cyclic sulfonium salt as a termination step, which can then reinitiate polymerization. tandfonline.comugent.be These studies underscore the utility of oxonium salts in creating well-defined polythioethers and provide deep mechanistic insights into the complex kinetics of these polymerization reactions.

Targeted Modification of Covalent Organic Frameworks (COFs) for Functional Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. kjdb.orgresearchgate.net Their properties can be tailored for specific applications, such as catalysis and sensing, through post-synthetic modification (PSM). rsc.orgnih.gov PSM involves the chemical transformation of the COF's building blocks or linkages after the framework has been synthesized, allowing for the introduction of new functional groups that might not be compatible with the initial synthesis conditions. rsc.orgresearchgate.net

Imine-linked COFs are one of the most studied families of these materials due to their robust nature and versatile synthesis. kjdb.orgrsc.org The imine (C=N) linkages within these frameworks are potential sites for post-synthetic modification. Common modifications include the reduction of imines to more flexible amine linkages or their oxidation to amide or nitrone linkages to enhance chemical stability or introduce polarity. nih.govnih.govchemrxiv.org

Methylation represents another powerful tool for tuning the properties of COFs. Research has shown that synthesizing COFs from methylated building blocks—for instance, using methyl-substituted aldehydes or amines—can systematically alter the resulting material's properties. acs.orgwur.nlresearchgate.net For example, methylation of the aldehyde building blocks has been found to increase surface area and widen the optical band gap, while methylation of the amine linkers can lead to a red-shifted light absorbance and a smaller band gap. acs.orgwur.nl

While this compound is a premier methylating agent known to react with a wide array of functional groups, orgsyn.org its specific use for the direct post-synthetic methylation of the nitrogen atom in the imine linkages of a pre-formed COF is not prominently featured in the reviewed scientific literature. The aforementioned studies focus on incorporating methyl groups by designing the initial building blocks rather than by modifying the framework's bonds after formation.

The functionalization of COFs has a profound impact on their performance in photocatalysis. By modifying COF structures, researchers can enhance their ability to absorb light, separate charge carriers, and catalyze chemical reactions, such as the production of hydrogen peroxide (H₂O₂) from water and oxygen. magtech.com.cnmdpi.com This solar-driven H₂O₂ synthesis is a promising green alternative to the energy-intensive industrial anthraquinone (B42736) process. dst.gov.in

Functional group modification and heteroatom doping are key strategies to boost photocatalytic efficiency. mdpi.com For instance, introducing sulfone groups into a COF has been shown to facilitate the direct two-electron oxygen reduction reaction (ORR) to H₂O₂, leading to superb yields. mdpi.com Similarly, embedding fluorine atoms into the pore walls of an imine-bonded COF can significantly improve light absorption and charge-carrier separation, thereby enhancing H₂O₂ production. acs.org

The table below summarizes the photocatalytic H₂O₂ production rates for various modified COFs, illustrating the impact of targeted functionalization.

| COF Material | Modification Strategy | H₂O₂ Production Rate (μmol h⁻¹ g⁻¹) | Sacrificial Agent |

| FS-COFs | Sulfone group incorporation | 3904.2 | None (Pure Water) |

| TAPT-TFPA COFs@Pd-ICs | Fluorination & Palladium clusters | 2143 | Isopropanol |

| TAPT-BT-COF | Triazine-containing (vs. Benzene) | 1360 | None (Pure Water) |

| CTF-BTT | Fused building blocks | 74956 | Benzyl Alcohol |

| This table presents the hydrogen peroxide production rates of several modified Covalent Organic Frameworks, highlighting how different modification strategies enhance photocatalytic activity. Data sourced from various studies on COF-based photocatalysis. mdpi.comresearchgate.net |

These findings demonstrate that while direct methylation of imine linkages via this compound is not a common strategy, the broader concept of methylation and functionalization of COF building blocks is critical for tuning their electronic properties and, consequently, their photocatalytic activity for important chemical syntheses. acs.orgnih.govacs.org

Contributions to Catalysis and Electrochemistry Research

Function as a Catalyst in Diverse Organic Transformations

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) is recognized for its role as a potent electrophilic methylating agent, capable of methylating a wide range of functional groups that are otherwise weak nucleophiles. tesisenred.netwikipedia.org This reactivity extends to its use as an initiator or catalyst in specific types of polymerization reactions. For instance, it serves as a catalyst for the polymerization of cyclic ethers and sulfides. mathnet.ru

Beyond polymerization, its primary utility lies in methylation reactions under conditions where traditional acid catalysis is not feasible. wikipedia.org It is particularly effective for the methyl esterification of carboxylic acids. wikipedia.org The high electrophilicity of the trimethyloxonium cation makes it one of the most powerful commercially available reagents for electrophilic methylation, surpassing the reactivity of methyl sulfonate esters like methyl triflate. wikipedia.org This powerful alkylating ability allows it to facilitate organic transformations that might otherwise be sluggish or require much harsher conditions. tesisenred.netwikipedia.org

Generation of Active Catalytic Species and Ligand Modification in Metal Complexes

The reactivity of oxonium salts, including trimethyloxonium tetrafluoroborate and its close relative triethyloxonium (B8711484) tetrafluoroborate, extends to the field of organometallic chemistry. These reagents can interact with transition-metal complexes in several ways, such as ligand alkylation, ligand abstraction, oxidation, and oxidative additions. rsc.org This capability allows for the modification of metal complexes to generate catalytically active species or to fine-tune the electronic and steric properties of ligands, thereby influencing the outcome of catalytic reactions.

Counterion Metathesis in Homogeneous Gold Catalysis

In homogeneous gold catalysis, the generation of a cationic gold(I) complex is often a crucial step for activating substrates like alkynes. This is typically achieved by abstracting a halide ligand from a stable precursor, such as (L)AuCl, using a silver salt with a non-coordinating anion, a process known as counterion metathesis. Silver tetrafluoroborate (AgBF₄) is commonly used for this purpose, yielding the highly reactive [(L)Au]⁺[BF₄]⁻ species. mdpi.com The weakly coordinating nature of the tetrafluoroborate anion is critical for the catalytic activity.

While this compound is not typically used for the initial metathesis, research on its analogue, triethyloxonium tetrafluoroborate (Meerwein's reagent), has shown its utility in activating gold nanostructures. mathnet.ru Treatment with the reagent can clean and activate the surface of gold nanoparticles, enhancing their effective surface area and catalytic activity for electrochemical applications. mathnet.ru This demonstrates the influential role of the oxonium salt's components in modifying metal surfaces for catalysis.

Catalytic Activity in Addition Reactions and Oxidative Cross-Coupling

The family of compounds known as Meerwein's salts, which includes aryldiazonium tetrafluoroborates, are key reagents in Meerwein arylation reactions. wikipedia.org This reaction involves the addition of an aryl radical to an electron-deficient alkene. The aryl radical is generated from the diazonium salt, and the reaction provides a pathway to alkylated arene compounds. wikipedia.org

In the broader context of cross-coupling reactions, tetrafluoroborate salts play a significant role. For example, potassium alkynyltrifluoroborates and organotrifluoroborates are used as coupling partners in various palladium-catalyzed and photoredox-Ni dual catalytic cross-coupling reactions with aryl halides. nih.govmdpi.com These methods are valuable for creating carbon-carbon bonds. While this compound itself is not the catalyst in these reactions, the stability and reactivity of the associated tetrafluoroborate species are integral to the success of these modern synthetic methods. The process of oxidative addition of an alkylating agent to a low-valent metal is a fundamental step in many cross-coupling cycles. wikipedia.org

Mechanistic Studies of Catalytically Generated Oxonium Ions in Friedel–Crafts Methylation

Recent research has unveiled a novel catalytic protocol for the Friedel–Crafts C(sp²)–H methylation of arenes using methanol (B129727), where this compound (Meerwein's salt) plays a central mechanistic role. researchgate.netacs.orgnih.gov In this process, catalytically generated Meerwein's salt-type oxonium ions function as the active methylating agents. researchgate.netacs.org

The reaction is initiated by a highly electrophilic species, such as a counteranion-stabilized silylium (B1239981) or arenium ion, which reacts with methanol to form silylated methyloxonium ions. researchgate.netnih.gov These in situ generated oxonium ions are even stronger electrophiles than their protonated counterparts, which allows the Friedel-Crafts alkylation to occur more efficiently and at lower temperatures. researchgate.netacs.orgnih.gov A key feature of this catalytic cycle is the regeneration of the superelectrophilic initiator through the addition of a tetraorganosilane, which acts as a "proton-into-silylium ion" generator. researchgate.netnih.gov This methodology has proven effective even for the challenging C-H methylation of electronically deactivated aryl halides. researchgate.netnih.gov

| Feature | Description | Reference |

|---|---|---|

| Methyl Source | Methanol | researchgate.netacs.org |

| Active Methylating Agent | Catalytically generated Meerwein's salt-like oxonium ions | researchgate.netacs.orgnih.gov |

| Initiator | Counteranion-stabilized silylium or arenium ions | researchgate.netnih.gov |

| Key Advantage | Higher efficiency at lower temperatures compared to traditional methods | acs.orgnih.gov |

| Regeneration Step | Addition of a tetraorganosilane additive to regenerate the silylium ion | researchgate.netnih.gov |

Research in the Development of Advanced Electrolytes for Electrochemical Applications

The tetrafluoroborate anion (BF₄⁻) is a common component in electrolytes for electrochemical devices like batteries and supercapacitors due to its electrochemical stability. mdpi.com While research has not specifically focused on this compound for this purpose, extensive studies on closely related ammonium (B1175870) and pyrrolidinium (B1226570) tetrafluoroborate salts highlight the importance of the BF₄⁻ anion in developing advanced electrolytes.

For example, triethylammonium (B8662869) tetrafluoroborate (Et₃NHBF₄) has been investigated as a novel ionic liquid electrolyte for supercapacitors, enabling them to operate over a wide temperature range, from -40 °C to 80 °C. mdpi.com Similarly, solid electrolytes based on N-propyl-N-methyl-pyrrolidinium tetrafluoroborate ([N₁₃pyr]BF₄) doped with lithium tetrafluoroborate (LiBF₄) have been shown to have a wide electrochemical window (around 5 V), making them suitable for high-voltage solid-state lithium batteries. mdpi.com The addition of tetraethylammonium (B1195904) tetrafluoroborate (Et₄NBF₄) to LiPF₆-based electrolytes has been shown to improve the high-voltage stability and capacity of supercapacitor batteries. researchgate.net Furthermore, patents have been filed for the use of tetrafluoroborates as additives to enhance the cycling stability of lithium-ion batteries under high voltages. google.com

| Compound | Application | Key Finding | Reference |

|---|---|---|---|

| Triethylammonium tetrafluoroborate (Et₃NHBF₄) | Supercapacitor Electrolyte | Enables wide operating temperature range (-40 °C to 80 °C). | mdpi.com |

| N-Propyl-N-methyl-pyrrolidinium tetrafluoroborate ([N₁₃pyr]BF₄) | Solid-State Lithium Battery Electrolyte | Offers a wide electrochemical window of ~5 V. | mdpi.com |

| Tetraethylammonium tetrafluoroborate (Et₄NBF₄) | Supercapacitor-Battery Electrolyte Additive | Improves high-voltage stability and discharge capacity. | researchgate.net |

| Tetrafluoroborate (general) | Lithium-Ion Battery Additive | Enhances cycling stability under high voltage. | google.com |

This body of research indicates a clear trend towards leveraging the favorable properties of the tetrafluoroborate anion to create safer, more stable, and higher-performance energy storage devices.

Analytical Chemistry Methodologies and Derivatization Strategies Utilizing Trimethyloxonium Tetrafluoroborate

Application in Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) is a powerful alkylating agent employed to convert polar, non-volatile compounds into their more volatile and thermally stable methyl derivatives, making them suitable for GC-MS analysis. orgsyn.org This process of derivatization is crucial for analytes containing active functional groups such as carboxylic acids, phenols, phosphonic acids, and sulfonic acids, which would otherwise exhibit poor chromatographic behavior or be undetectable by conventional GC methods. sigmaaldrich.comosti.govsigmaaldrich.com The reagent's ability to methylate a wide array of functional groups has led to its use in diverse analytical applications, from environmental monitoring to clinical diagnostics and forensic science. researchgate.netosti.govcanada.caosti.gov

The analysis of organic acids in biological fluids is essential for diagnosing inborn errors of metabolism. metbio.netnih.gov Trimethyloxonium tetrafluoroborate has been successfully applied as a derivatizing reagent to transform urinary organic acids into their corresponding methyl esters for analysis by capillary GC-MS. nih.govsigmaaldrich.com A significant advantage of this method is its ability to be performed directly in native urine, as the reagent efficiently reacts with acids in an aqueous solution. nih.gov This direct application simplifies and accelerates the sample preparation process by eliminating the need for a separate extraction step, which is often required for other derivatization reagents that necessitate an organic reaction medium. nih.gov Studies have shown that this direct methylation method yields reproducible results that are comparable to those obtained using conventional techniques involving solid-phase extraction with anion-exchange cartridges. nih.gov

Chlorinated phenols (CPs) are environmentally significant pollutants due to their toxicity and persistence. Their analysis by GC-MS requires derivatization to convert the acidic phenolic hydroxyl group into a less polar ether. This compound provides an efficient method for the methylation of a range of industrial and environmentally relevant CPs. researchgate.netosti.govnih.gov The protocol is straightforward and effectively converts the phenols into their O-methylated counterparts at ambient temperature. researchgate.netosti.gov

Research has demonstrated the successful simultaneous derivatization of five different CPs in six distinct soil matrices. osti.govnih.gov Two approaches have been validated: one involving the direct derivatization of the spiked soils and another involving an initial extraction of the CPs followed by methylation. osti.govnih.gov The method detection limits (MDLs) vary depending on the soil matrix, with sand matrices generally showing lower MDLs. osti.gov

Table 1: Chlorinated Phenols Derivatized with this compound and their Method Detection Limits (MDLs) in Various Soil Types

| Analyte | Chemical Formula | MDL Range (ng/mL) osti.gov | Soil Types Tested osti.gov |

|---|---|---|---|

| 2-Chlorophenol | C₆H₅ClO | 8.2 - 21.8 | Nebraska EPA standard soil, Virginia Type A soil, Ottawa sand, Baker sand, Silt, Georgia EPA standard soil |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 8.2 - 21.8 | |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 4.1 - 13.2 | |

| Pentachlorophenol | C₆HCl₅O | 4.1 - 13.2 | |

| Triclosan | C₁₂H₇Cl₃O₂ | 4.1 - 13.2 |

Phosphonic and sulfonic acids, particularly those related to the degradation of chemical warfare agents (CWAs), are challenging to analyze by GC-MS without derivatization due to their low volatility and high polarity. osti.gov this compound has proven to be an effective reagent for the simultaneous methylation of these acids in complex matrices like soil. osti.govnih.govresearchgate.net The derivatization converts the acids into their corresponding methyl esters, which are amenable to GC-MS analysis. nih.govresearchgate.net

This method has been successfully applied to a panel of Schedule 2 phosphonic acids and two sulfonic acids related to V-series nerve agents. nih.govresearchgate.net The reaction proceeds efficiently at ambient temperature, with optimal derivatization times observed to be around 3 hours in certain soil matrices, though detectable signals can be achieved sooner. osti.govnih.govresearchgate.net The protocol has been shown to be effective for analytes present at low concentrations (e.g., 10 μg/g) in various soil types. nih.govresearchgate.net

Table 2: Phosphonic and Sulfonic Acids Derivatized using this compound for GC-MS Analysis

| Analyte Class | Specific Compound nih.govresearchgate.net | Matrix nih.govresearchgate.net |

|---|---|---|

| Phosphonic Acids | Methyl methylphosphonic acid | Virginia type A soil, Ottawa sand, Nebraska EPA soil |

| Ethyl methylphosphonic acid | ||

| Isopropyl methylphosphonic acid | ||

| Pinacolyl methylphosphonic acid | ||

| Cyclohexyl methylphosphonic acid | ||

| Sulfonic Acids | N,N-diethyl-2-aminoethylsulfonic acid | |

| N,N-diisopropyl-2-aminoethylsulfonic acid |

Comparative Advantages Over Traditional Derivatizing Agents (e.g., Diazomethane)

This compound presents several key advantages over traditional derivatizing agents, most notably diazomethane (B1218177). nih.govnih.gov

Table 3: Comparison of this compound and Diazomethane as Derivatizing Agents

| Feature | This compound | Diazomethane |

|---|---|---|

| Safety | Considered a safer alternative; non-volatile solid. osti.govwikipedia.orgosti.gov | Highly toxic, carcinogenic, and potentially explosive. osti.govnih.govsigmaaldrich.com |

| Stability & Handling | A stable solid that can be stored in a freezer and handled briefly in the open atmosphere. orgsyn.org | Limited stability after preparation (1-2 days), requiring immediate use. nih.gov |

| Reaction Conditions | Effective in both aqueous and organic media, often at ambient temperature. researchgate.netcanada.canih.gov Allows for direct derivatization in aqueous samples like urine. nih.gov | Requires anhydrous conditions, often necessitating prior extraction of analytes from aqueous samples. nih.gov |

| Byproducts | Insoluble in common solvents like methylene (B1212753) chloride, allowing it to settle out; hydrolysis byproducts are generally benign and do not interfere with analysis. canada.caosti.gov | Does not typically yield by-products that interfere with GC-MS analysis. nih.gov |

The primary advantage is safety; diazomethane is a known carcinogen and is explosive under certain conditions, making its preparation and use hazardous. osti.govnih.govnih.gov In contrast, this compound is a non-volatile solid, which, while water-sensitive, is significantly safer to handle. orgsyn.orgwikipedia.org Furthermore, its stability allows for longer-term storage and more convenient handling compared to the freshly prepared and unstable nature of diazomethane. orgsyn.orgnih.gov The ability of this compound to work in aqueous media is a major practical advantage, simplifying sample preparation for biological fluids. nih.gov

Environmental Impact and Green Chemistry Perspectives of Trimethyloxonium Tetrafluoroborate Applications

Assessment of Antimicrobial Toxicity in the Context of Related Ionic Liquids Synthesized Using the Compound

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) is utilized in the synthesis of certain ionic liquids (ILs), a class of compounds often lauded for their low vapor pressure. rsc.orglookchem.com However, their potential toxicity, especially antimicrobial activity, is a significant environmental concern. rsc.orgmdpi.com The structure of these ILs, which can be synthesized using trimethyloxonium tetrafluoroborate as a reagent, directly influences their antimicrobial properties.

Ionic liquids, particularly those with imidazolium-based cations, have demonstrated notable antimicrobial activity. nih.govresearchgate.netnih.govmdpi.com This toxicity is largely dependent on the length of the alkyl chain attached to the cation. researchgate.netbibliotekanauki.pl Generally, a longer alkyl chain leads to greater antimicrobial efficacy. This is attributed to the increased lipophilicity, which facilitates interaction with and disruption of microbial cell membranes. researchgate.netnih.gov For instance, studies on 1-alkyl-3-methylimidazolium salts have shown that increasing the alkyl chain from butyl to decyl significantly enhances their inhibitory effect against various bacteria and fungi. researchgate.net

The antimicrobial activity of several imidazolium-based ionic liquids is presented in the table below, with data expressed as the minimum inhibitory concentration (MIC). A lower MIC value signifies higher antimicrobial potency.

| Ionic Liquid Cation | Alkyl Chain Length | Staphylococcus aureus (Gram-positive) MIC (mM) | Escherichia coli (Gram-negative) MIC (mM) | Candida albicans (Fungus) MIC (mM) |

| 1-Butyl-3-methylimidazolium | C4 | >100 | >100 | >100 |

| 1-Hexyl-3-methylimidazolium | C6 | 50 | 100 | 50 |

| 1-Octyl-3-methylimidazolium | C8 | 12.5 | 25 | 12.5 |

| 1-Decyl-3-methylimidazolium | C10 | 3.1 | 6.2 | 3.1 |

Note: These values are illustrative and compiled from various sources to demonstrate the general trend. researchgate.netmdpi.com

While this antimicrobial nature can be beneficial in certain applications like antimicrobial materials, the release of these compounds into the environment can have detrimental effects on microbial ecosystems. rsc.orgresearchgate.net Therefore, understanding the structure-toxicity relationship is crucial for designing greener ionic liquids with reduced environmental harm. rsc.org

Integration of Green Chemistry Metrics in the Design of Synthetic Methodologies

The principles of green chemistry provide a framework for evaluating and improving the environmental performance of chemical processes, including those that utilize this compound. nih.gov Several key metrics are employed for this purpose.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. Methylation reactions using this compound can be efficient in this regard, as the methyl group is the key component transferred. However, a full atom economy calculation must also account for the byproducts, dimethyl ether and sodium tetrafluoroborate.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced relative to the amount of desired product. nih.gov This metric considers all materials used in the process, including solvents, reagents, and purification aids. The choice of solvent and the efficiency of the reaction and workup procedures significantly impact the E-factor.

Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the total mass of all materials used in a process (reactants, solvents, reagents, process water) divided by the mass of the final product. researchgate.net Minimizing the PMI is a primary goal in greening a chemical synthesis.

By applying these metrics, chemists can identify "hot spots" in a synthetic route and focus efforts on improving its sustainability. For instance, optimizing reaction conditions to reduce solvent use or developing methods to recycle byproducts can significantly lower the environmental impact. nih.gov

Considerations for Sustainable Chemical Synthesis and Minimization of Environmental Footprint

Achieving sustainable chemical synthesis with this compound requires a holistic approach that considers the entire life cycle of the reagent and its products. mdpi.comnih.govdiva-portal.org This encompasses the synthesis of the reagent itself, its application in a reaction, and the ultimate fate of the products and byproducts.

Key strategies for minimizing the environmental footprint include:

Alternative Reagents: A core tenet of green chemistry is the use of less hazardous chemicals. nih.gov For certain methylation reactions, exploring greener alternatives to this compound, such as dimethyl carbonate, could be a viable option. nih.gov

Energy Efficiency: Designing energy-efficient processes is another key principle. nih.gov This can be achieved by conducting reactions at ambient temperature and pressure or by using catalysts to lower the energy barrier of the reaction.

Waste Valorization: The byproducts of reactions involving this compound, namely dimethyl ether and sodium tetrafluoroborate, should be viewed as potential resources. chempedia.info Developing methods to capture and reuse or convert these byproducts into valuable materials can significantly enhance the sustainability of the process.

Design for Degradation: When synthesizing new molecules, such as ionic liquids, using this compound, it is imperative to consider their end-of-life fate. rsc.org Incorporating features into the molecular structure that promote biodegradability can prevent their persistence and accumulation in the environment. rsc.org

By systematically applying these green chemistry principles, the environmental footprint associated with the use of this compound can be significantly reduced, contributing to a more sustainable chemical industry.

Future Research Directions and Emerging Applications of Trimethyloxonium Tetrafluoroborate

Exploration of Novel Reaction Substrates and Underexplored Functional Group Transformations

While trimethyloxonium (B1219515) tetrafluoroborate (B81430) is well-established for the methylation of common functional groups such as alcohols, carboxylic acids, and amines, significant opportunities remain in exploring its reactivity with more complex and challenging substrates. Future research will likely focus on the methylation of sterically hindered or electronically deactivated functional groups, which are often unreactive towards less potent methylating agents. orgsyn.org The high electrophilicity of the trimethyloxonium cation makes it an ideal candidate for these challenging transformations. wikipedia.org

Furthermore, the application of this reagent in the late-stage functionalization of complex natural products and pharmaceuticals is a promising area of investigation. The mild reaction conditions often employed with trimethyloxonium tetrafluoroborate could allow for the selective methylation of a target functional group without affecting other sensitive moieties within a complex molecule. sigmaaldrich.com Research in this area could lead to the development of new synthetic routes to valuable compounds and the creation of novel analogs with improved biological activity.

Another area of interest is the investigation of underexplored functional group transformations. Beyond simple methylation, the reactive nature of the oxonium salt could be harnessed for other types of reactions. For instance, its interaction with less common functional groups or its potential to initiate cascade reactions could lead to the discovery of new synthetic methodologies.

Development of Enantioselective or Diastereoselective Methylation Methodologies

The development of stereoselective methylation reactions is a significant goal in modern organic synthesis. While this compound itself is achiral, future research could focus on the development of catalytic enantioselective methods that utilize a chiral catalyst to control the stereochemical outcome of the methylation of prochiral substrates. This could involve the design of novel chiral Lewis acids or phase-transfer catalysts that can interact with both the substrate and the methylating agent to induce enantioselectivity.

Alternatively, the use of chiral auxiliaries attached to the substrate is a well-established strategy for achieving diastereoselective reactions. mdpi.com Future work could explore the diastereoselective methylation of a wider range of chiral substrates bearing various chiral auxiliaries. The high reactivity of this compound may prove advantageous in achieving high diastereoselectivities, even with sterically demanding substrates. One study has already demonstrated the highly diastereoselective methylation of chiral tetrazolo[1,5-a]azepines, highlighting the potential of substrate-controlled stereoselective methylations.

A summary of potential strategies for stereoselective methylation is presented in the table below.

| Strategy | Description | Potential Research Focus |

| Catalytic Enantioselective Methylation | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the methylation of a prochiral substrate. | Design and synthesis of novel chiral catalysts; optimization of reaction conditions to maximize enantiomeric excess. |

| Substrate-Controlled Diastereoselective Methylation | Utilization of a chiral substrate or a substrate with a chiral auxiliary to direct the methylation to a specific stereocenter. | Exploration of a broader scope of chiral substrates and auxiliaries; investigation of the factors influencing diastereoselectivity. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of potent reagents like this compound into flow systems is a promising area for future research. A notable application has been demonstrated in the creation of nickel oxide (NiO) films for perovskite solar cells, where a microfluidic mixer was used to evenly distribute ligand-modified NiO nanoparticles. advancedsciencenews.com This approach highlights the potential for precise control over reaction parameters and the generation of uniform materials.

Future research could focus on developing robust flow protocols for a wider range of methylation reactions using this compound. This would involve optimizing solvent systems, reaction times, and temperature control within microreactors or other flow devices. The development of such methods could enable the safe and efficient large-scale production of methylated compounds.

Furthermore, the integration of these flow systems with automated synthesis platforms could revolutionize the drug discovery and material science fields. Automated platforms can perform numerous reactions in parallel, allowing for the rapid synthesis and screening of large libraries of compounds. The use of this compound in such systems would provide a reliable and powerful tool for generating diverse sets of methylated molecules for various applications.

Design of Advanced Functional Materials Incorporating Methylated Components